Barium titanium oxide

Overview

Description

Synthesis Analysis

Barium titanate can be synthesized via several methods, with hydrothermal synthesis being a prominent one due to its ability to produce phase-pure barium titanate at relatively low temperatures. A study by Moon et al. (2002) demonstrated the synthesis of barium titanate using a chemically modified titanium precursor, achieving phase-pure BaTiO3 under hydrothermal conditions at temperatures as low as 50°C. The particle size ranged from 50 to 350 nm, indicating that the synthesis conditions could be tailored to control the particle size effectively (Moon et al., 2002).

Molecular Structure Analysis

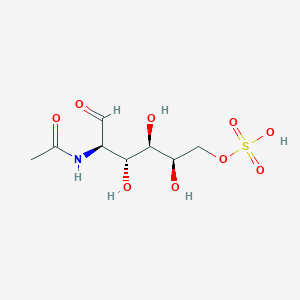

The molecular structure of barium titanate consists of a perovskite lattice, where barium ions occupy the corners, titanium ions are positioned at the body center, and oxygen ions are located at the face centers of the cubic unit cell. This arrangement is crucial for its ferroelectric properties, as the displacement of titanium ions under an electric field leads to polarization.

Chemical Reactions and Properties

Barium titanate's chemical stability and reactivity are influenced by its synthesis conditions and the presence of dopants or impurities. For instance, the incorporation of nickel and citric acid during synthesis can result in Ba2NiTi5O13 particles with varying morphologies, indicating that chemical modifications can tailor the material's properties for specific applications (Chew, Bakar, & Bakar, 2013).

Scientific Research Applications

1. Anti-Cancer Activity

- Summary of Application: BaTiO3 nanoparticles (BTNPs) have been considered as emerging materials in the biomedical sector due to their excellent physicochemical properties such as dielectric and piezoelectric structures, biocompatibility, and nonlinear optical characteristics . They have been used for anti-cancer activity, specifically against the MCF-7 breast cancer cell line .

- Methods of Application: BTNPs were synthesized via the co-precipitation method using barium carbonate and titanium dioxide by stirring for 5 hours. Then, it was annealed at 850 °C for 5 hours with five different concentrations: 0.2, 0.4, 0.6, 0.8, and 1 g/mL .

- Results or Outcomes: A strong toxicity rate of BaTiO3 has been observed against the MCF-7 cell line. Maximum % of cell viability loss, ≅ 57% was recorded at 200 µg/mL of BTNPs, and minimum % of cell viability loss was observed as 19% at 50 µg/mL of BTNPs .

2. Photocatalytic Reactions and Solar Cells

- Summary of Application: The optical properties of barium titanate have been enhanced through narrowing its band gap energy to be effective for photocatalytic reactions in sunlight and be useful for solar cells .

- Methods of Application: The hollandite phase of barium titanate was grown inside the barium titanate crystals using solvent thermal reactions and thermal treatment at different temperatures (250 °C, 600 °C, and 900 °C) .

- Results or Outcomes: The optical properties of barium titanate showed that its absorption edge shifted to the visible region and indicated band gap energy tuning ranging from 1.75 eV to 2.3 eV . Photocatalytic studies showed the complete and fast decolorization and mineralization of green pollutants (naphthol green B; NGB) in the prepared barium titanate with hollandite phase after illumination in sunlight for ten minutes .

3. Dielectric Ceramic for Capacitors

4. Piezoelectric Material for Microphones and Other Transducers

- Summary of Application: Barium titanium oxide is a piezoelectric material used for microphones and other transducers .

5. Electro-Optic Devices

- Summary of Application: Barium titanate is used in many industrial applications, such as electro-optic devices .

6. Ferroelectric Random Access Memory (FRAM)

7. Ceramic Structures

- Summary of Application: Barium titanium oxide is typically insoluble in aqueous solutions (water) and extremely stable, making them useful in ceramic structures .

8. Advanced Electronics

9. Lightweight Structural Components in Aerospace

- Summary of Application: Barium titanium oxide is used in lightweight structural components in aerospace .

10. Electrochemical Applications such as Fuel Cells

Safety And Hazards

Barium compounds may cause severe gastroenteritis, including abdominal pain, vomiting, and diarrhea, tremors, faintness, paralysis of the arms and legs, and slow or irregular heartbeat . Severe cases may produce collapse and death due to respiratory failure . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

Barium Titanate, with intrinsic optical ultrafast nonlinearities, electrooptic response, and physical endurance, can be a platform to realize intelligent computing architectures that reconfigure light at short time scales . Over the last 30 years, both top-down and bottom-up fabrication methods have been employed to produce BaTiO3 in the form of thin films or nanostructures, respectively . Both fabrication types are compatible with the efficient doping of BaTiO3 to improve its functionalities . This exceptional material platform sets the framework for numerous breakthroughs in a divergent range of photonic applications .

properties

IUPAC Name |

barium(2+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJLWXGJGDEGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

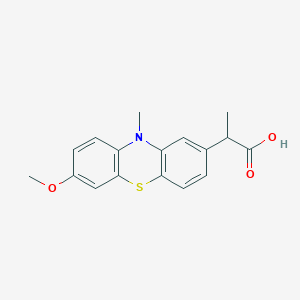

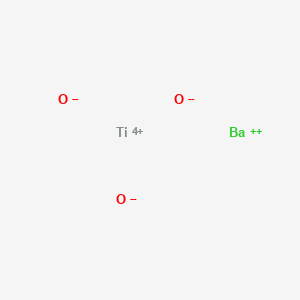

[O-2].[O-2].[O-2].[Ti+4].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925543 | |

| Record name | Barium titanium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solubility--no data found; | |

| Record name | Barium titanium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Barium titanium oxide | |

CAS RN |

12047-27-7, 12642-89-6 | |

| Record name | Barium titanate(IV) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012047277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012642896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium titanium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM TITANIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73LKE302QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.